
5-Tert-butoxy-2-tert-butylphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Tert-butoxy-2-tert-butylphenol is an organic compound with the molecular formula C14H22O2 It is characterized by the presence of tert-butyl and tert-butoxy groups attached to a phenol ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Tert-butoxy-2-tert-butylphenol typically involves the alkylation of phenol with tert-butyl alcohol in the presence of a catalyst. One efficient method utilizes an ionic liquid catalyst, such as 1H-imidazole-1-acetic acid tosilate ([HIMA]OTs), which facilitates the alkylation reaction under mild conditions . The reaction is endothermic and spontaneous, with positive values of ΔH* and ΔS*, and a negative value of ΔG* .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of recyclable catalysts and optimized reaction conditions ensures high yield and cost-effectiveness. The process involves the continuous flow of reactants through a reactor containing the catalyst, followed by separation and purification of the product.
Análisis De Reacciones Químicas
Types of Reactions
5-Tert-butoxy-2-tert-butylphenol undergoes various chemical reactions, including:
Substitution: The phenolic hydroxyl group can be substituted with other functional groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: KMnO4, TBHP, OsO4
Reduction: H2/Ni, H2/Rh, NaBH4
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Quinones, hydroxyquinones
Reduction: Alkylated phenols
Substitution: Alkylated or acylated phenols
Aplicaciones Científicas De Investigación
5-Tert-butoxy-2-tert-butylphenol has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a probe in NMR studies to analyze macromolecular complexes.
Biology: Investigated for its potential as an antioxidant and stabilizer in biological systems.
Industry: Utilized in the production of polymers, resins, and as a stabilizer in various industrial processes.
Mecanismo De Acción
The mechanism of action of 5-Tert-butoxy-2-tert-butylphenol involves its interaction with molecular targets and pathways. For instance, it has been shown to inhibit quorum sensing in Pseudomonas aeruginosa by binding to quorum-sensing receptors LasR and RhlR, thereby reducing the secretion of virulence factors and biofilm formation . Additionally, it can disrupt cell membranes and oxidative balance in fungal cells, leading to cell death .
Comparación Con Compuestos Similares
Similar Compounds
2,4-Di-tert-butylphenol: Shares similar tert-butyl groups but lacks the tert-butoxy group.
2-tert-Butylphenol: Contains a single tert-butyl group and is used in similar applications.
4-tert-Butylphenol: Another related compound with a tert-butyl group at the para position.
Uniqueness
5-Tert-butoxy-2-tert-butylphenol is unique due to the presence of both tert-butyl and tert-butoxy groups, which confer distinct chemical properties and reactivity. This dual substitution enhances its stability and makes it a valuable compound in various applications.
Propiedades
Número CAS |
839679-29-7 |
|---|---|
Fórmula molecular |
C14H22O2 |
Peso molecular |
222.32 g/mol |
Nombre IUPAC |
2-tert-butyl-5-[(2-methylpropan-2-yl)oxy]phenol |
InChI |
InChI=1S/C14H22O2/c1-13(2,3)11-8-7-10(9-12(11)15)16-14(4,5)6/h7-9,15H,1-6H3 |
Clave InChI |
RZNJANHLQUYSJI-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=C(C=C(C=C1)OC(C)(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[2-(4-Methoxyphenyl)-2-(phenylsulfanyl)ethenyl]pyridine](/img/structure/B14200868.png)
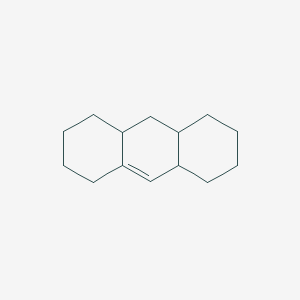
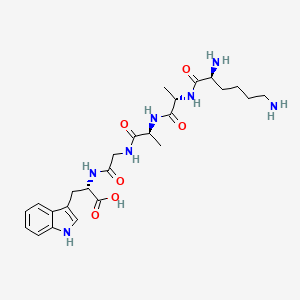

![Sulfamide, [6-(trifluoromethyl)-9H-carbazol-2-yl]-](/img/structure/B14200897.png)
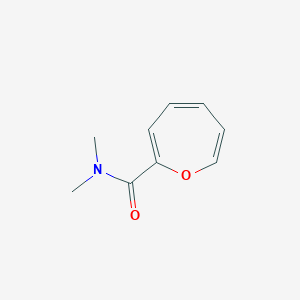
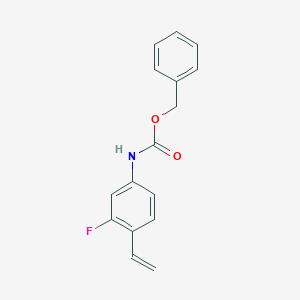
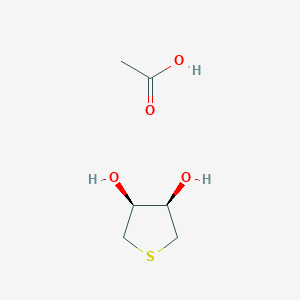
![Benzene, 1-[(S)-(4-methylphenyl)sulfinyl]-2-(3-phenylpropyl)-](/img/structure/B14200912.png)
![6-(3-aminopropyl)-9-(1H-imidazol-1-yl)benzo[h]isoquinolin-1(2H)-one](/img/structure/B14200916.png)
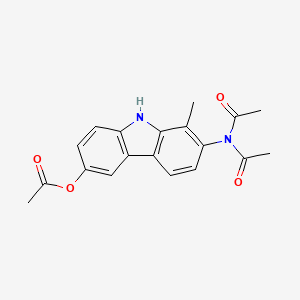
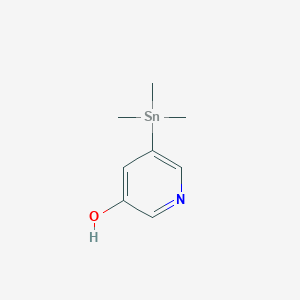
![1-Bromo-2-[2-(2-iodophenyl)ethenyl]benzene](/img/structure/B14200945.png)
![N-{[4-(Diethylamino)phenyl]methylidene}-2-methylbenzene-1-sulfonamide](/img/structure/B14200953.png)
